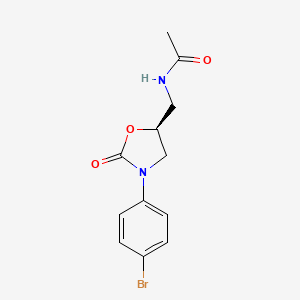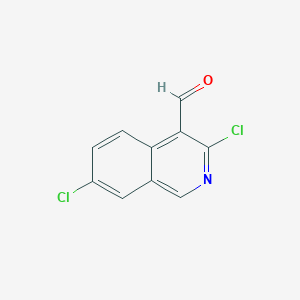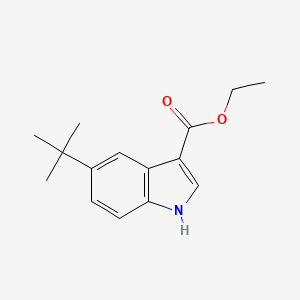
Ethyl 5-(tert-butyl)-1H-indole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-(tert-butyl)-1H-indole-3-carboxylate is an organic compound belonging to the indole family Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(tert-butyl)-1H-indole-3-carboxylate typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using methods such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via Friedel-Crafts alkylation, where the indole is reacted with tert-butyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Esterification: The final step involves esterification to introduce the ethyl ester group. This can be achieved by reacting the carboxylic acid derivative of the indole with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction conditions precisely, ensuring consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 5-(tert-butyl)-1H-indole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the indole nitrogen or the ester group, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, nucleophiles like amines or thiols
Major Products Formed
Oxidation: Oxidized derivatives of the indole ring
Reduction: Alcohol derivatives
Substitution: Substituted indole derivatives
Aplicaciones Científicas De Investigación
Ethyl 5-(tert-butyl)-1H-indole-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s indole core makes it a candidate for studying biological processes, as indoles are known to interact with various biological targets.
Industry: Used in the synthesis of specialty chemicals and materials, including dyes and polymers.
Mecanismo De Acción
The mechanism of action of Ethyl 5-(tert-butyl)-1H-indole-3-carboxylate depends on its specific application. In biological systems, indole derivatives often interact with enzymes, receptors, or other proteins, modulating their activity. The tert-butyl and ethyl ester groups can influence the compound’s binding affinity and specificity, affecting its overall biological activity.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 5-methyl-1H-indole-3-carboxylate: Similar structure but with a methyl group instead of a tert-butyl group.
Ethyl 5-phenyl-1H-indole-3-carboxylate: Features a phenyl group at the 5-position.
Ethyl 5-isopropyl-1H-indole-3-carboxylate: Contains an isopropyl group at the 5-position.
Uniqueness
Ethyl 5-(tert-butyl)-1H-indole-3-carboxylate is unique due to the presence of the bulky tert-butyl group, which can significantly influence its chemical reactivity and biological interactions. This steric hindrance can affect the compound’s ability to bind to specific targets, making it a valuable tool in medicinal chemistry for designing selective inhibitors or modulators.
Propiedades
Fórmula molecular |
C15H19NO2 |
|---|---|
Peso molecular |
245.32 g/mol |
Nombre IUPAC |
ethyl 5-tert-butyl-1H-indole-3-carboxylate |
InChI |
InChI=1S/C15H19NO2/c1-5-18-14(17)12-9-16-13-7-6-10(8-11(12)13)15(2,3)4/h6-9,16H,5H2,1-4H3 |
Clave InChI |
FIAGXEJDBWGCGX-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CNC2=C1C=C(C=C2)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Chloro-2-(trifluoromethyl)benzo[g]quinazoline](/img/structure/B15329239.png)
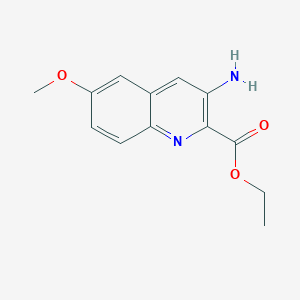
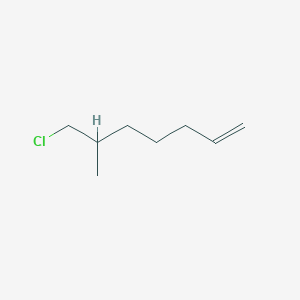
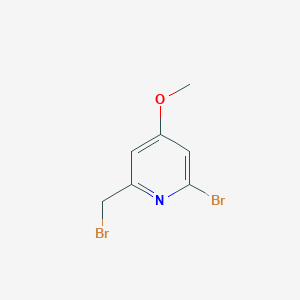
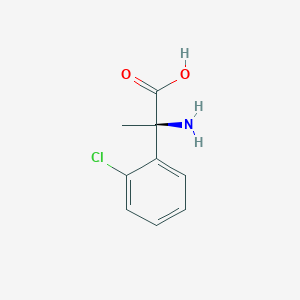
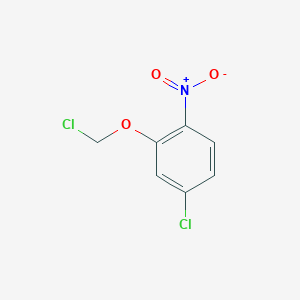
![Hexanoic acid, 6-[[(4-methoxyphenyl)diphenylmethyl]amino]-](/img/structure/B15329273.png)
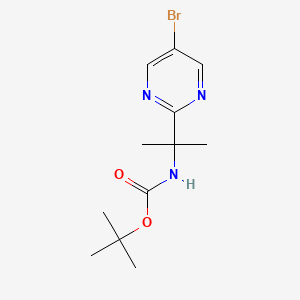
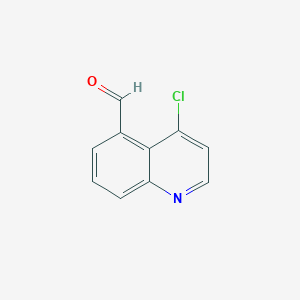
![Ethyl 2-ethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B15329299.png)

